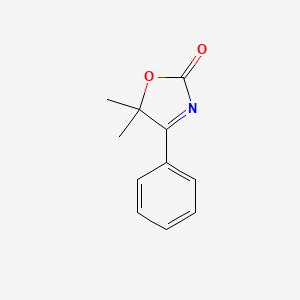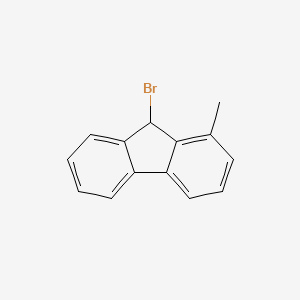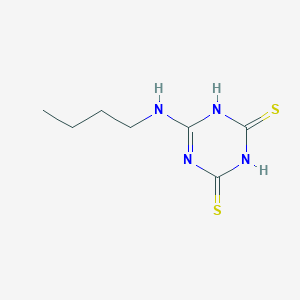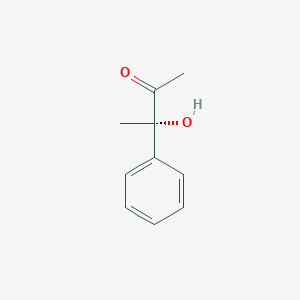
(3S)-3-Hydroxy-3-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Hydroxy-3-phenylbutan-2-one: is an organic compound with a chiral center at the third carbon. This compound is known for its unique structural features, which include a hydroxyl group and a phenyl group attached to the same carbon atom. It is often used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-3-phenylbutan-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with acetaldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, using a chiral catalyst can help in obtaining the desired enantiomer with high purity. The reaction conditions are optimized to ensure high yield and selectivity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed:
Oxidation: (3S)-3-Oxo-3-phenylbutan-2-one.
Reduction: (3S)-3-Hydroxy-3-phenylbutane-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3S)-3-Hydroxy-3-phenylbutan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and phenyl groups. It serves as a model substrate in enzymology studies.
Medicine: The compound is explored for its potential therapeutic properties. It can be used in the synthesis of pharmaceutical agents that target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism by which (3S)-3-Hydroxy-3-phenylbutan-2-one exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the hydroxyl group can form hydrogen bonds with active site residues, facilitating catalysis. The phenyl group can engage in π-π interactions, stabilizing the transition state.
Comparaison Avec Des Composés Similaires
(3R)-3-Hydroxy-3-phenylbutan-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Hydroxy-3-phenylbutan-2-one: The racemic mixture containing both enantiomers.
3-Phenylbutan-2-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness: (3S)-3-Hydroxy-3-phenylbutan-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of both hydroxyl and phenyl groups makes it versatile in various chemical transformations and applications.
Propriétés
Numéro CAS |
42843-19-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-7,12H,1-2H3/t10-/m1/s1 |
Clé InChI |
IBWFPYRVHYLXEU-SNVBAGLBSA-N |
SMILES isomérique |
CC(=O)[C@](C)(C1=CC=CC=C1)O |
SMILES canonique |
CC(=O)C(C)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


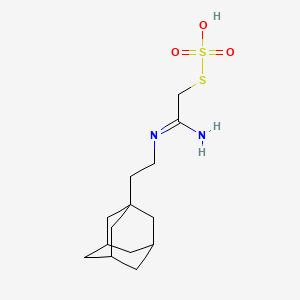
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
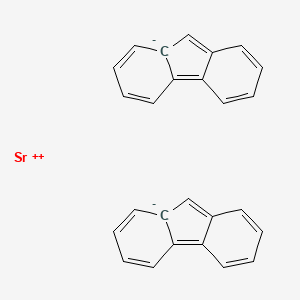
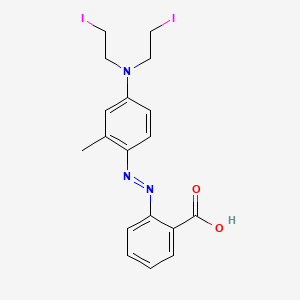
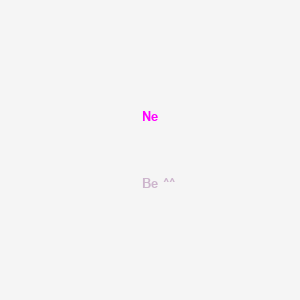

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
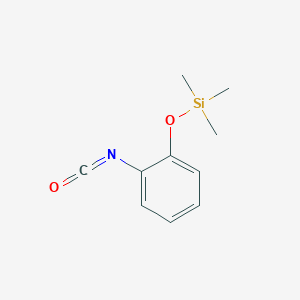
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
